molecular formula C22H28BrNO3 B135603 Benzilonium bromide CAS No. 1050-48-2

Benzilonium bromide

Cat. No.: B135603
CAS No.: 1050-48-2
M. Wt: 434.4 g/mol
InChI Key: GGMMWVHTLAENAS-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Benzilonium bromide, also known as Minelcin, is a quaternary ammonium compound . Its primary targets are the muscarinic acetylcholine receptors (CHRM) . These receptors play a crucial role in transmitting signals in the nervous system. This compound acts as an antimuscarinic agent , blocking the action of acetylcholine, a neurotransmitter .

Mode of Action

The mode of action of this compound is believed to be due to the disruption of intermolecular interactions . This disruption can cause the dissociation of cellular membrane lipid bilayers of bacteria, resulting in compromised cellular permeability control and the leakage of important cellular contents .

Biochemical Pathways

It’s known that the compound interacts with active bromine to form disinfection by-products . The primary transformation products are monobromo derivatives formed by the radical substitution of hydrogen atoms of the alkyl chain with bromine .

Pharmacokinetics

It’s known that the compound is used in its salt form, benzalkonium chloride, in a variety of international pharmaceutical products such as eye, ear, and nasal drops or sprays as an excipient ingredient serving as an antimicrobial preservative .

Result of Action

The bactericidal action of this compound results in the death of bacteria. The compound disrupts the cellular membrane lipid bilayers of bacteria, leading to compromised cellular permeability control and the leakage of important cellular contents . This results in the death of the bacteria, making this compound an effective antiseptic agent .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the extensive use of the compound can enhance bacterial drug resistance and cause environmental pollution . Furthermore, the compound’s interaction with active bromine in the processes of water disinfection can lead to the formation of disinfection by-products .

Biochemical Analysis

Biochemical Properties

Benzilonium bromide plays a significant role in biochemical reactions due to its cationic surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. The compound is known to disrupt the lipid bilayers of bacterial cell membranes, leading to increased permeability and leakage of cellular contents . Additionally, this compound can bind to proteins and enzymes, altering their structure and function, which contributes to its antimicrobial activity .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been shown to induce reactive oxygen species (ROS) production and activate the nuclear factor E2 related factor 2 (Nrf2) pathway, leading to increased expression of heme oxygenase 1 (HO-1) in HaCat cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can cause cytotoxicity and apoptosis in treated cells, as evidenced by increased TUNEL staining and flow cytometry results .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular membranes and proteins. The compound’s lipophilic properties allow it to intercalate into the lipid bilayer of cell membranes, disrupting their integrity and increasing permeability . This disruption leads to the leakage of essential cellular contents and ultimately cell death. Additionally, this compound can induce oxidative stress by generating ROS, which further damages cellular components and activates stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to increased bacterial resistance and environmental pollution . Additionally, the compound’s antimicrobial efficacy may decrease over time due to the development of resistance mechanisms in target organisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects. For example, in ocular studies, higher concentrations of this compound caused more severe corneal epithelial disruption, corneal opacity, and neovascularization in mice . Similarly, repeated dermal applications of high doses in rabbits led to liver and kidney damage, increased body temperature, and changes in blood cellular parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its antimicrobial activity. The compound can enhance the production of short-chain fatty acids (SCFAs) from anaerobic fermentation sludge by increasing the relative abundances of hydrolytic-acidifying bacteria and improving metabolic pathways and functional genes for sludge lysis . This indicates that this compound can influence metabolic flux and metabolite levels in microbial communities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its cationic nature and lipophilic properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and cell membrane, where it exerts its antimicrobial effects .

Subcellular Localization

This compound’s subcellular localization is primarily in the cell membrane and cytoplasm. Its lipophilic properties allow it to integrate into the lipid bilayer of cell membranes, where it disrupts membrane integrity and increases permeability . Additionally, this compound can interact with intracellular proteins and enzymes, affecting their function and contributing to its antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzilonium bromide can be synthesized through the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to produce polybrominated mixtures, which are then debrominated with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting benzyl chloride with a tertiary amine, followed by quaternization with methyl bromide. This process ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzilonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Diethyl Phosphite and N,N-diisopropylethylamine: Used for debromination processes.

Major Products Formed: The primary products formed from these reactions include monobromides and other brominated derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzilonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but different applications.

    Cetrimonium Bromide: Used as a surfactant and antiseptic.

Uniqueness: Benzilonium bromide’s unique feature is its minimal passage through the blood-brain barrier, making it suitable for peripheral applications without significant central nervous system effects .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMMWVHTLAENAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057612
Record name Benzilonium bromide
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Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050-48-2
Record name Pyrrolidinium, 1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1)
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Record name Benzilonium bromide [USAN:INN:BAN]
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Record name Benzilonium bromide
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Record name Benzilonium bromide
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Record name Benzilonium bromide
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Record name BENZILONIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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